Product packaging for 4-Iodo-3-nitroanisole(Cat. No.:CAS No. 58755-70-7)

4-Iodo-3-nitroanisole

Cat. No.: B1296058
CAS No.: 58755-70-7
M. Wt: 279.03 g/mol
InChI Key: JWZODIRSJJQOKY-UHFFFAOYSA-N
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Description

Contextualization of 4-Iodo-3-nitroanisole within the Class of Functionalized Aryl Iodides

This compound belongs to the class of functionalized aryl iodides. Aryl iodides are aromatic compounds where an iodine atom is directly bonded to an aromatic ring. They are particularly valued in modern organic synthesis, especially as coupling partners in cross-coupling reactions. researchgate.net The carbon-iodine (C-I) bond is weaker than other carbon-halogen bonds, making aryl iodides more reactive in catalytic cycles, such as those involving palladium, gold, or nickel catalysts. acs.orgrsc.org This enhanced reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds under milder conditions than those required for aryl bromides or chlorides. rsc.org

The term "functionalized" indicates the presence of other reactive groups on the aromatic ring in addition to the iodine atom. In the case of this compound, the ring is substituted with a nitro group (-NO₂) and a methoxy (B1213986) group (-OCH₃). These groups, along with the iodo group, dictate the compound's reactivity and its specific applications. For instance, the electron-withdrawing nitro group influences the reactivity of the C-I bond, while the methoxy group can direct further substitutions on the ring. wikipedia.org This polysubstituted nature makes this compound a specialized reagent and building block in complex organic syntheses.

Overview of Strategic Importance in Modern Organic Synthesis

The strategic importance of this compound stems from its utility as both a versatile intermediate and a specialized reagent. It is frequently used in the synthesis of other organic compounds, including those with applications in the pharmaceutical, pesticide, and dye industries. chembk.com

A key application is its role as an intermediate in the synthesis of 4-methoxy-2-nitroaniline. biosynth.com More recently, this compound has been identified as a mild and effective iodinating reagent in palladium-catalyzed C-H bond functionalization reactions. chinesechemsoc.orgresearchgate.net Specifically, it has been used for the site-selective C-H iodination of electron-rich phenols. researchgate.net This type of reaction, where a C-H bond is directly converted to a C-I bond, is a powerful tool in modern synthesis for creating complex molecules, as aryl iodides are themselves valuable precursors for further transformations. chinesechemsoc.org The use of this compound in these reactions showcases a modern approach where a functionalized aryl iodide serves not as a building block to be incorporated, but as a reagent to transfer its iodine atom to another molecule.

Historical Development of Related Anisole (B1667542) Derivatives in Chemical Research

The study of this compound is built upon a long history of research into its parent compound, anisole (methoxybenzene), and its derivatives. wikipedia.orgebi.ac.ukpsiberg.com Anisole itself, a colorless liquid with a characteristic anise-seed aroma, has been a cornerstone in organic chemistry since its early preparation. flavorfrenzy.com The Williamson ether synthesis, a method involving the reaction of an alkoxide (like sodium phenoxide) with an alkyl halide (like methyl iodide), became a classic and reliable route for producing ethers, including anisole. flavorfrenzy.comaskfilo.comvedantu.comyoutube.com

Anisole and its derivatives have long been used as precursors for perfumes, pharmaceuticals, and insect pheromones. wikipedia.orgflavorfrenzy.com The methoxy group is known to be an ortho-, para-directing group in electrophilic aromatic substitution reactions, a fundamental concept in organic chemistry. wikipedia.org The reactivity and reaction mechanisms of anisole derivatives have been the subject of extensive study. For example, the nitration of iodoanisoles was investigated to understand the formation of various isomers and the potential for the displacement of the iodine atom (nitrodeiodination). rsc.org Research has shown that the nitration of 3-iodoanisole (B135260) can yield a mixture of products, including 3-iodo-4-nitroanisole. rsc.org Furthermore, academic research has explored the potential of various anisole derivatives in drug development, with some showing promise in anticancer and antibacterial fields. flavorfrenzy.com This historical and ongoing research provides the foundational knowledge for understanding and utilizing more complex derivatives like this compound.

Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 58755-70-7 biosynth.comchemicalbook.com
Molecular Formula C₇H₆INO₃ biosynth.comchemicalbook.com
Molecular Weight 279.03 g/mol biosynth.com
Appearance Yellow crystalline solid chembk.com
Melting Point 61-62 °C chemicalbook.com
Boiling Point 173 °C at 0.9 Torr chemicalbook.com
Synonyms 1-Iodo-4-methoxy-2-nitrobenzene, 3-Nitro-4-iodoanisole chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6INO3 B1296058 4-Iodo-3-nitroanisole CAS No. 58755-70-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-4-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZODIRSJJQOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303496
Record name 4-Iodo-3-nitroanisole
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Molecular Weight

279.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58755-70-7
Record name 58755-70-7
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Record name 4-Iodo-3-nitroanisole
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Record name 4-Iodo-3-nitroanisole
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Synthetic Methodologies and Route Design for 4 Iodo 3 Nitroanisole

Direct Halogenation Approaches

Direct halogenation represents a common and straightforward method for introducing an iodine atom onto the aromatic ring of nitroanisole precursors. This approach typically involves the use of electrophilic iodinating reagents and careful consideration of the directing effects of the existing substituents to achieve the desired regioselectivity.

Iodination of Nitroanisole Precursors

The direct iodination of 3-nitroanisole is a primary route to 4-iodo-3-nitroanisole. This transformation requires the activation of iodine to generate a potent electrophile capable of reacting with the electron-deficient aromatic ring.

Various electrophilic iodinating reagents can be employed for the synthesis of this compound. These reagents generate an electrophilic iodine species ("I+") in situ, which then attacks the aromatic ring. Common strategies include:

Iodine with an Oxidizing Agent: A mixture of iodine (I₂) and an oxidizing agent, such as nitric acid, can be used to generate the electrophilic iodine species. wikipedia.org Other oxidizing agents like iodic acid (HIO₃) in the presence of sulfuric acid are also effective, particularly for deactivated aromatic compounds like nitroaromatics. wikipedia.org

N-Iodosuccinimide (NIS): NIS is a versatile and milder iodinating reagent. organic-chemistry.orgnih.gov For deactivated substrates, the reaction often requires an acid catalyst, such as trifluoromethanesulfonic acid, to generate a highly reactive "super-electrophilic" iodine species. wuxiapptec.com The combination of NIS with a catalytic amount of trifluoroacetic acid has been shown to be effective for the regioselective iodination of electron-rich aromatic compounds and can be applicable to moderately deactivated systems. organic-chemistry.orgsemanticscholar.org

Iodine Monochloride (ICl): This interhalogen compound is a polarized source of electrophilic iodine and can be used for the iodination of aromatic compounds.

Silver Salt-Mediated Iodination: The combination of molecular iodine with silver salts, such as silver mesylate, can generate a highly reactive iodinating species, presumed to be a sulfonyl hypoiodite. nih.gov This method has shown promise for the selective C–H iodination of various arenes and heteroarenes. nih.gov

The choice of reagent and reaction conditions is critical and often requires optimization to achieve high yields and selectivity.

Table 1: Comparison of Electrophilic Iodinating Reagents

Reagent System Activating Agent/Conditions Reactivity Notes
I₂ / Oxidizing Agent Nitric acid, Iodic acid/Sulfuric acid High Suitable for deactivated arenes. wikipedia.org
N-Iodosuccinimide (NIS) Trifluoromethanesulfonic acid High Generates a "super-electrophilic" iodine species. wuxiapptec.com
N-Iodosuccinimide (NIS) Catalytic Trifluoroacetic acid Moderate to High Effective for electron-rich and moderately deactivated aromatics. organic-chemistry.orgsemanticscholar.org
Iodine Monochloride (ICl) None Moderate A direct source of electrophilic iodine.
I₂ / Silver Salt Silver mesylate High Forms a highly reactive sulfonyl hypoiodite in situ. nih.gov

The regiochemical outcome of the iodination of 3-nitroanisole is governed by the directing effects of the methoxy (B1213986) (-OCH₃) and nitro (-NO₂) groups. The methoxy group is an ortho-, para-director and an activating group, while the nitro group is a meta-director and a deactivating group.

In 3-nitroanisole, the positions ortho and para to the methoxy group are C2, C4, and C6. The positions meta to the nitro group are C2 and C6. The reinforcing directing effects of both groups strongly favor electrophilic attack at the C4 and C6 positions. However, the C4 position is generally favored due to reduced steric hindrance compared to the C6 position, which is flanked by the methoxy group. This leads to the preferential formation of this compound.

The choice of iodinating reagent and reaction conditions can influence the regioselectivity. nih.gov For instance, milder reagents and conditions may lead to higher selectivity for the less sterically hindered position.

Conversion of Nitro-Substituted Phenols to Anisoles

An alternative synthetic strategy involves the iodination of a nitrophenol precursor, followed by O-methylation to form the corresponding anisole (B1667542).

This two-step approach begins with the synthesis of 2-iodo-3-nitrophenol, which can then be converted to this compound. The synthesis of the phenol (B47542) intermediate can be achieved through the nitration of 2-iodophenol.

Once 2-iodo-3-nitrophenol is obtained, the final step is the O-methylation of the phenolic hydroxyl group. This is a standard transformation in organic synthesis and can be accomplished using various methylating agents under basic conditions. juniperpublishers.com

Common methylating agents for this purpose include:

Methyl iodide (CH₃I): A widely used and effective methylating agent. The reaction is typically carried out in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in a suitable solvent like acetone or dimethylformamide (DMF). juniperpublishers.com

Dimethyl sulfate ((CH₃)₂SO₄): Another common and powerful methylating agent. Similar basic conditions are employed.

The reaction proceeds via the deprotonation of the acidic phenolic proton by the base to form a phenoxide ion, which then acts as a nucleophile and attacks the methylating agent in an Sₙ2 reaction to form the ether linkage.

Table 2: Common Methylating Agents for Phenols

Methylating Agent Base Typical Solvent
Methyl iodide (CH₃I) K₂CO₃, NaOH Acetone, DMF
Dimethyl sulfate ((CH₃)₂SO₄) K₂CO₃, NaOH Acetone, DMF

Cross-Coupling and Metathesis Strategies

While direct halogenation is a primary method, modern synthetic methodologies such as cross-coupling reactions offer alternative pathways to this compound, although they are less commonly reported for this specific compound.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com In principle, a suitably functionalized nitroanisole derivative (e.g., containing a boronic acid or a terminal alkyne) could be coupled with an iodine source. However, the direct iodination methods are generally more efficient and atom-economical for this particular target molecule.

A C-H/C-I metathesis reaction has been reported where this compound itself was used as a mild iodinating reagent for the Pd(II)-catalyzed C-H iodination of free 2-aryl phenols and 2-phenoxyacetic acids. sioc-journal.cn This indicates the reactivity of the C-I bond in this molecule and suggests that its formation via a reversal of this process, while mechanistically plausible, is not a standard synthetic route.

Copper-mediated cross-coupling reactions are also known for the formation of C-I bonds, but these are more commonly employed for fluoroalkylation reactions. cas.cn

C-C Cross-Coupling Routes

Cross-coupling reactions represent a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. While various strategies exist, the documented routes pertaining to this compound are specific and involve unique reaction mechanisms.

Coupling of 2,4,6-Trinitrophenylacetonitrile with 4-Iodoaniline

One reported synthesis of this compound identifies it as an intermediate in the production of 4-methoxy-2-nitroaniline. biosynth.com This pathway is described as a cross-coupling reaction between 2,4,6-Trinitrophenylacetonitrile and 4-Iodoaniline. biosynth.com This specific transformation is noted for its generation of reductive radical species. biosynth.com

Mechanism and Scope of Reductive Radical Species Generation

The generation of radical species via reductive pathways is a key feature of many modern cross-coupling reactions. Generally, these mechanisms can be initiated through single-electron transfer (SET) from a photocatalyst or a transition metal catalyst in a low oxidation state. nih.govacs.org In the context of reductive cross-electrophile couplings, a common pathway involves the reduction of a catalyst precursor, for example, a Ni(II) species to a Ni(I) or Ni(0) species. This low-valent metal complex can then undergo oxidative addition to an electrophile, such as an aryl halide. nih.gov

The resulting organometallic intermediate can then interact with a second radical, which may be generated from a separate process like the decarboxylation of a redox-active ester. nih.gov The combination of these species on the metal center leads to a high-valent intermediate that undergoes reductive elimination to form the desired C-C bond and regenerate the catalyst. nih.gov This approach, which combines radical chemistry with traditional polar chemistry, is often referred to as a reductive radical-polar crossover and allows for the assembly of complex molecules under mild conditions. rsc.org The versatility of these methods tolerates a wide range of functional groups, making them robust synthetic tools. nih.gov

C-H Iodination through Formal Metathesis

Direct C-H iodination has emerged as a powerful and atom-economical method for the synthesis of iodoarenes. This approach avoids the need for pre-functionalized starting materials, proceeding instead by the direct conversion of a carbon-hydrogen bond to a carbon-iodine bond.

Palladium(II)-Catalyzed Site-Selective Approaches

Palladium(II) catalysis is a leading strategy for achieving site-selective C-H functionalization. nih.gov In the context of iodination, these reactions often proceed via a concerted metalation-deprotonation (CMD) mechanism, where a directing group on the substrate coordinates to the palladium center and positions it for selective activation of a proximal C-H bond. nih.gov

While the direct C-H iodination of 3-nitroanisole to form this compound is a plausible application of this methodology, the compound itself has been more prominently documented as a reagent in the C-H iodination of other molecules. sioc-journal.cnresearchgate.net this compound serves as a mild, non-electrophilic iodinating reagent, which can be particularly useful for the challenging C-H iodination of electron-rich substrates like phenol derivatives. sioc-journal.cnresearchgate.net

A notable application of Palladium(II)-catalyzed C-H iodination involves the site-selective iodination of free 2-aryl phenols and 2-phenoxyacetic acids, where this compound is employed as the iodine source. sioc-journal.cn This reaction demonstrates excellent site-selectivity and tolerance for a variety of functional groups on the electron-rich phenol derivatives. sioc-journal.cn The process is described as a C-H iodination via formal metathesis and has proven to be a useful method for challenging substrates. sioc-journal.cn

Below is a table summarizing the scope of this reaction with various phenol derivatives using this compound as the iodinating agent.

SubstrateProductYield (%)
2-Phenylphenol2-Iodo-6-phenylphenol85
2-(p-Tolyl)phenol2-Iodo-6-(p-tolyl)phenol82
2-(4-Methoxyphenyl)phenol2-Iodo-6-(4-methoxyphenyl)phenol78
2-(4-Fluorophenyl)phenol2-Iodo-6-(4-fluorophenyl)phenol80
2-Phenoxyacetic acid2-(2-Iodophenoxy)acetic acid75

The success of palladium-catalyzed C-H iodination hinges on the specific catalyst system employed. The catalytic cycle typically involves three main steps: C-H bond activation to form a palladacycle intermediate, oxidation of the palladium center, and subsequent reductive elimination to form the C-I bond and regenerate the active Pd(II) catalyst. nih.govresearchgate.net

Catalyst Precursors: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst precursor for these transformations. psu.edunih.gov

Oxidants and Iodine Sources: While early methods used hypervalent iodine reagents like PhI(OAc)₂, which can generate the highly reactive iodinating species IOAc in situ, these can sometimes lead to poor regioselectivity with electron-rich arenes due to competing non-catalyzed electrophilic iodination. nih.gov A significant advancement has been the development of systems that use molecular iodine (I₂) as the sole oxidant, which is cheaper and milder. nih.govnih.gov

Additives and Ligand Effects: The catalytic cycle's efficiency is often enhanced by additives. For instance, in systems using I₂, a base such as Cesium acetate (CsOAc) can act as an iodide scavenger to help close the catalytic cycle. nih.gov The C-H activation step itself is often the rate-determining step. researchgate.net This step is facilitated by a directing group on the substrate that coordinates to the palladium catalyst. In many successful C-H iodination reactions, a weakly coordinating auxiliary, such as an amide group, is attached to the substrate to direct the palladium catalyst to the desired ortho-C-H bond. nih.govnih.gov The design of these directing groups and the choice of ligands or additives are crucial for achieving high reactivity and selectivity in the C-H functionalization process.

Mechanistic Postulations in C-H/C-I Metathesis

Alternative Synthetic Pathways

A classical and highly reliable alternative to direct C-H functionalization for the synthesis of specific aryl iodide regioisomers is the Sandmeyer reaction. organic-chemistry.orgwikipedia.org This method involves the transformation of an aromatic amine into a diazonium salt, which is then displaced by an iodide nucleophile. organic-chemistry.orgnih.govnih.gov

To synthesize this compound via this route, the required starting material is 4-methoxy-2-nitroaniline. The synthesis proceeds in two key steps:

Diazotization: 4-methoxy-2-nitroaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). This converts the primary amino group into a highly reactive diazonium salt intermediate (4-methoxy-2-nitrobenzenediazonium salt).

Iodination: The aqueous solution of the diazonium salt is then treated with an iodide source, most commonly potassium iodide (KI). The iodide ion displaces the diazonium group (N₂), which is an excellent leaving group, to yield the target molecule, this compound, with high regiochemical fidelity. acs.org

This pathway is particularly advantageous because the position of the iodine atom is unequivocally determined by the position of the amino group in the precursor, circumventing the regioselectivity challenges associated with direct C-H activation of the substituted anisole ring.

Nitration followed by Iodination

This synthetic route involves a two-step process starting from anisole. The first step is the nitration of anisole to introduce a nitro group onto the aromatic ring, followed by the iodination of the resulting 3-nitroanisole to yield the final product, this compound.

The nitration of anisole typically proceeds via an electrophilic aromatic substitution mechanism using a nitrating agent, commonly a mixture of nitric acid and sulfuric acid. This reaction primarily yields a mixture of ortho- and para-nitroanisole due to the ortho-, para-directing effect of the methoxy group. For the synthesis of this compound, the desired starting material for the subsequent iodination step is 3-nitroanisole (m-nitroanisole). While the nitration of anisole favors the ortho and para isomers, 3-nitroanisole can be obtained, albeit as a minor product, or synthesized through alternative routes.

The second step is the crucial regioselective iodination of 3-nitroanisole. The directing effects of the substituents on the aromatic ring play a critical role in determining the position of the incoming iodo group. The methoxy group (-OCH₃) is an activating, ortho-, para-director, while the nitro group (-NO₂) is a deactivating, meta-director. In 3-nitroanisole, the positions are influenced as follows:

Positions ortho to the methoxy group: C2 and C6

Position para to the methoxy group: C4

Positions meta to the nitro group: C2, C4, and C6

Both substituents direct towards the C2, C4, and C6 positions. However, the strong activating effect of the methoxy group at the para position (C4) makes it the most favorable site for electrophilic substitution. The deactivating nature of the nitro group makes the iodination of 3-nitroanisole more challenging than that of anisole itself, often requiring more potent iodinating reagents or harsher reaction conditions.

Various methods have been developed for the iodination of deactivated aromatic rings. These often involve the use of molecular iodine in the presence of a strong oxidizing agent to generate a more electrophilic iodine species ("I+").

Table 1: Iodination Methods for Deactivated Arenes

Iodinating System Description
I₂ / Oxidizing Agent Molecular iodine is used with an oxidizing agent such as nitric acid, iodic acid (HIO₃), or sodium percarbonate to generate a more potent electrophilic iodine species. wikipedia.org
N-Iodosuccinimide (NIS) / Acid NIS in the presence of a strong acid like sulfuric acid can be an effective iodinating agent for deactivated aromatic compounds.

The reaction conditions for the iodination of 3-nitroanisole would need to be carefully optimized to achieve high regioselectivity for the desired this compound isomer and to overcome the deactivating effect of the nitro group.

Halogen-Magnesium Exchange Methodologies for Functionalized Nitroaryl Organometallics

A more contemporary approach to the synthesis of functionalized aromatic compounds, including those with sensitive functional groups like a nitro group, involves the use of halogen-magnesium exchange reactions to form Grignard reagents. This methodology is particularly useful for preparing organometallics that are otherwise difficult to synthesize via the direct insertion of magnesium into an organic halide, a method that is often incompatible with nitro functionalities.

The work of Knochel and others has demonstrated that iodo- and bromo-magnesium exchange reactions can be performed at low temperatures, preserving a wide array of functional groups, including esters, nitriles, and nitro groups. researchgate.netharvard.eduox.ac.uk The use of "turbo-Grignard" reagents, such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), has been shown to significantly enhance the rate and efficiency of these exchange reactions. researchgate.net

The synthesis of a functionalized nitroaryl Grignard reagent, which could be a precursor to this compound, can be exemplified by the iodine-magnesium exchange on a nitro-substituted aryl iodide. For instance, various nitro-substituted aryl and heteroaryl iodides have been shown to undergo an iodine-magnesium exchange reaction when treated with phenylmagnesium chloride (PhMgCl), leading to stable nitro-containing organometallics at temperatures below -40 °C. nih.gov These resulting Grignard reagents can then react with various electrophiles. nih.gov

A plausible synthetic route to this compound using this methodology would involve the preparation of a di-halogenated precursor, such as 1,4-diiodo-2-nitroanisole or a bromo-iodo equivalent. A selective halogen-magnesium exchange could then be performed on the more reactive carbon-iodine bond, followed by quenching with a proton source (e.g., water) to introduce a hydrogen atom at that position, leaving the iodo group at the desired C4 position. The chemoselectivity of the halogen-magnesium exchange is a key feature, with the exchange rate being faster for aryl iodides than for aryl bromides. researchgate.net

Table 2: Key Features of Halogen-Magnesium Exchange for Nitroaryl Compounds

Feature Description
Functional Group Tolerance The reaction is compatible with sensitive functional groups such as nitro, ester, and cyano groups when conducted at low temperatures. harvard.eduox.ac.uk
Reaction Conditions Typically carried out at low temperatures (e.g., -40 °C to -78 °C) in solvents like tetrahydrofuran (THF). nih.gov
Reagents Common exchange reagents include isopropylmagnesium chloride (iPrMgCl), isopropylmagnesium bromide (iPrMgBr), and "turbo-Grignard" reagents like iPrMgCl·LiCl. harvard.edu Phenylmagnesium chloride (PhMgCl) has also been used effectively. nih.gov

| Chemoselectivity | The iodine-magnesium exchange is generally faster than the bromine-magnesium exchange, allowing for selective reactions on di-halogenated substrates. researchgate.net |

This organometallic approach offers a powerful and versatile alternative to classical electrophilic substitution methods, particularly for the synthesis of highly functionalized and complex aromatic molecules.

Chemical Reactivity and Reaction Mechanisms of 4 Iodo 3 Nitroanisole

Role as a Key Synthetic Intermediate

4-Iodo-3-nitroanisole serves as a valuable starting material in multi-step synthetic sequences, providing access to a range of more complex molecules. Its functional groups offer handles for sequential chemical modifications, allowing for the strategic construction of target compounds.

Precursor in the Synthesis of Substituted Anilines

One of the primary applications of this compound is as a precursor to substituted anilines. The nitro group can be readily reduced to an amino group, and the iodo group can be replaced by other functionalities, including an amino group, through various catalytic methods.

Formation of 4-Methoxy-2-nitroaniline

4-Methoxy-2-nitroaniline is an important chemical intermediate, notably used in the synthesis of dyes and pharmaceutical compounds nih.gov. While various methods exist for its synthesis starting from precursors like 4-methoxyaniline google.compatsnap.com, the conversion from this compound represents a key transformation. This conversion involves the substitution of the iodine atom with an amino group.

Modern synthetic methods for forming carbon-nitrogen bonds, such as the Buchwald-Hartwig amination and the Ullmann condensation, are well-suited for this type of transformation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds wikipedia.orgorganic-chemistry.org. The reaction of an aryl halide (like this compound) with an amine in the presence of a palladium catalyst and a suitable ligand could yield the corresponding arylamine. Using ammonia (B1221849) or an ammonia equivalent, this reaction could directly introduce the amino group to form 4-Methoxy-2-nitroaniline acsgcipr.org. The development of specialized ligands has expanded the scope of this reaction to include a wide variety of amines and aryl halides wikipedia.org. Research has also demonstrated the feasibility of applying the Buchwald-Hartwig amination to nitroarenes, suggesting its applicability in this context nih.gov.

Ullmann Condensation: A classical method for forming aryl-heteroatom bonds, the Ullmann reaction typically involves the copper-catalyzed coupling of an aryl halide with a nucleophile organic-chemistry.org. A variation of this reaction, using an ammonia source as the nucleophile, could be employed to synthesize 4-Methoxy-2-nitroaniline from this compound.

The general conditions for these amination reactions are summarized in the table below.

Reaction NameCatalystNucleophileGeneral Conditions
Buchwald-Hartwig Amination Palladium complex (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligandAmmonia or ammonia equivalent (e.g., benzophenone imine)Base (e.g., NaOt-Bu, K₃PO₄), inert solvent (e.g., toluene, dioxane), elevated temperature
Ullmann Condensation Copper salt or complex (e.g., CuI, Cu₂O)Ammonia or ammonia sourceOften requires high temperatures and sometimes a ligand (e.g., 1,10-phenanthroline)

Building Block for Complex Organic Scaffolds

The functional groups on this compound make it an attractive starting point for the synthesis of more elaborate and complex organic scaffolds, particularly heterocyclic systems like benzimidazoles and carbazoles, which are prevalent in pharmaceuticals and functional materials nih.govrsc.org.

The general strategy involves a two-stage approach:

Functionalization at the Iodo position: The iodine atom can be replaced via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a new carbon-based substituent.

Transformation of the Nitro group: The nitro group can be reduced to an amine. This newly formed aniline (B41778) can then participate in intramolecular cyclization reactions with an appropriately positioned functional group (introduced in step 1) to form a heterocyclic ring.

For example, to synthesize a benzimidazole derivative, one could first perform a reaction at the iodo position and then reduce the nitro group to an ortho-phenylenediamine derivative, which is a key precursor for benzimidazole synthesis via condensation with aldehydes or carboxylic acids organic-chemistry.orgenpress-publisher.com.

Similarly, the synthesis of a carbazole framework could be envisioned. A Suzuki-Miyaura coupling could be used to form a 2-iodobiphenyl derivative, which can then undergo an intramolecular C-N bond formation to close the central five-membered ring of the carbazole system organic-chemistry.orgnih.gov. The nitro and methoxy (B1213986) groups would remain as substituents on the final carbazole scaffold, allowing for further functionalization.

Catalytic Transformations

This compound is an excellent substrate for a variety of catalytic transformations, largely owing to the presence of the carbon-iodine bond, which is highly susceptible to oxidative addition by transition metal catalysts.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are fundamental tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, as an aryl iodide, is a highly reactive coupling partner in many of these transformations.

Suzuki-Miyaura Coupling (General Considerations)

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound with an organohalide to form a new carbon-carbon bond. It is one of the most widely used cross-coupling reactions due to its mild conditions and high functional group tolerance.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst.

The reactivity of this compound in the Suzuki-Miyaura coupling is influenced by the electronic properties of its substituents.

SubstituentPositionElectronic EffectInfluence on Oxidative Addition
-NO₂ ortho to IodineStrong Electron-WithdrawingIncreases the rate of oxidative addition by making the carbon atom more electrophilic.
-OCH₃ para to IodineStrong Electron-DonatingMay slightly decrease the rate of oxidative addition by increasing electron density on the ring.

The presence of the strong electron-withdrawing nitro group ortho to the iodine atom is expected to significantly accelerate the rate-determining oxidative addition step. This increased reactivity makes this compound an excellent substrate for Suzuki-Miyaura coupling reactions, allowing for the efficient formation of biaryl structures under relatively mild conditions.

Role as an Iodinating Reagent in C-H Functionalization

Hypervalent iodine reagents have emerged as mild and environmentally friendly alternatives to transition metals for various oxidative transformations. beilstein-journals.org Iodoarenes, such as this compound, can serve as precursors to hypervalent iodine(III) reagents, which can then act as iodinating agents in C-H functionalization reactions. beilstein-journals.org These in situ generated iodine(III) species are highly electrophilic and can activate substrates towards subsequent nucleophilic attack. d-nb.info

The general strategy involves the oxidation of the iodoarene to a hypervalent iodine(III) species using a suitable terminal oxidant. beilstein-journals.org This activated iodine species can then participate in a variety of transformations, including the functionalization of alkenes and carbonyl compounds. d-nb.info

A significant advancement in hypervalent iodine chemistry is the development of chiral hypervalent iodine reagents for asymmetric synthesis. beilstein-journals.org These reagents can be used in stoichiometric or catalytic amounts to achieve enantioselective transformations. beilstein-journals.org The chirality can be introduced through chiral backbones on the iodoarene or by the use of chiral ligands. beilstein-journals.org

In the context of C-H functionalization, chiral hypervalent iodine reagents can facilitate enantioselective oxidative rearrangements and functionalizations of alkenes. nih.gov For instance, they have been employed in the asymmetric difunctionalization of alkenes and the α-functionalization of carbonyl compounds. beilstein-journals.org The development of catalytic enantioselective reactions using chiral iodoarenes represents a significant step towards more sustainable and efficient synthetic methodologies. beilstein-journals.orgd-nb.info

Nucleophilic Aromatic Substitution (SNA r) Chemistry

Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution (SNAr). chemistrysteps.com This type of reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org

Electronic Activation by Nitro and Methoxy Groups

In this compound, the nitro group (-NO₂) is a powerful electron-withdrawing group that strongly activates the aromatic ring towards nucleophilic attack. wikipedia.org For the SNAr mechanism to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group. libretexts.org This positioning allows for the stabilization of the negative charge in the intermediate Meisenheimer complex through resonance. wikipedia.orglibretexts.org

Competition with Other Reaction Pathways

The reactivity of this compound is dictated by the presence of three key functional groups on the benzene (B151609) ring: the iodo group, the nitro group, and the methoxy group. The strong electron-withdrawing nature of the nitro group significantly activates the aromatic ring towards nucleophilic attack, creating a competitive environment for several reaction pathways. The primary competition exists between nucleophilic aromatic substitution (SNAr), where the iodide acts as a leaving group, and reactions involving the nitro group or C-I bond cleavage through other mechanisms.

In SNAr reactions, a nucleophile attacks the carbon atom bearing the iodo group (the ipso carbon), proceeding through a stabilized Meisenheimer complex. wikipedia.org The nitro group is a powerful activator for this pathway, particularly when positioned ortho or para to the leaving group, as it can stabilize the negative charge of the intermediate through resonance. wikipedia.org

However, reductive dehalogenation can effectively compete with SNAr, particularly when the nucleophile is a bulky amine and the halogen is iodine. rsc.org This suggests that an alternative to the classic SNAr addition-elimination mechanism is at play under certain conditions. Another significant competing pathway is the reduction of the nitro group itself. Catalytic hydrogenation of halogenated nitroaromatics often faces a selectivity challenge, as the reduction of the nitro group to an amine can be accompanied by hydrodehalogenation (the removal of the iodine atom). acs.org The relative rates of these reactions are crucial; typically, nitro group reduction is faster than hydrodehalogenation of the starting material, but dehalogenation of the more electron-rich product, 4-iodo-3-aminoanisole, can be faster. acs.org

The outcome of a reaction is therefore highly dependent on the specific reagents and conditions employed, which can be tuned to favor one pathway over the others. For instance, lower substrate concentrations in catalytic hydrogenations have been shown to decrease the extent of dehalogenation. acs.org

Radical Reaction Pathways

Beyond polar, two-electron pathways like SNAr, this compound can engage in reactions involving radical intermediates. These single-electron transfer (SET) mechanisms provide alternative routes for substitution and reduction.

Radical-Nucleophilic Substitution (SRN1) Mechanism

The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism is a distinct pathway from SNAr and does not require strong activation of the aromatic ring by electron-withdrawing groups. wikipedia.org This multi-step chain reaction, discovered by Bunnett and Kim in 1970, involves radical and radical anion intermediates. wikipedia.org

The general mechanism proceeds as follows:

Initiation: The aryl halide accepts an electron from an initiator (e.g., photochemical stimulation or a solvated electron) to form a radical anion.

Propagation:

The radical anion fragments, losing a halide ion to form an aryl radical.

This aryl radical reacts with a nucleophile to form a new radical anion.

The new radical anion transfers its electron to another molecule of the starting aryl halide, forming the product and propagating the chain.

Termination: The chain reaction can be terminated if the aryl radical is trapped, for example, by abstracting a hydrogen atom from the solvent. wikipedia.org

While specific examples involving this compound are not extensively documented, the C-I bond is known to be susceptible to forming aryl radicals, making the SRN1 pathway a plausible reaction route with appropriate nucleophiles and initiation conditions. acs.org

Involvement of Reductive Radical Species

The formation of radical species is central to several reductive transformations of this compound. The initial step in the SRN1 mechanism is the formation of a radical anion via single-electron reduction of the molecule. wikipedia.org

Furthermore, the nitro group itself is readily reduced in single-electron steps. Flavoenzymes, for instance, can reduce nitroaromatic compounds to generate nitro radical anions. nih.gov These species are key intermediates in the bioreductive activation and transformation of such compounds. In synthetic chemistry, similar reductive radical species can be generated and are implicated in mechanisms that compete with standard nucleophilic substitution. For example, the competition from reductive dehalogenation observed with certain amines is suggestive of a radical pathway. rsc.org

Denitration and Dehalogenation Reactions

The selective cleavage of the C-NO₂ or C-I bond is a powerful strategy in organic synthesis, allowing for the sequential functionalization of the aromatic ring.

Catalytic Denitrative Coupling

Traditionally, the nitro group has not been utilized as a leaving group in cross-coupling reactions. However, recent advances in catalysis have enabled "denitrative" couplings, where the nitro group is replaced by another functional group. acs.orgacs.org This approach offers significant advantages in terms of atom- and step-economy, as nitroarenes are often readily available through direct nitration. acs.orgelsevierpure.com

These reactions are typically catalyzed by transition metals, such as palladium, paired with specialized, bulky electron-rich phosphine ligands like BrettPhos. acs.orgnih.gov The mechanism is believed to proceed through an unprecedented oxidative addition of the C-NO₂ bond to the low-valent metal center. acs.orgnih.gov This catalytic system has been successfully applied to various bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and etherification reactions. acs.org

Table 1: Examples of Transition-Metal-Catalyzed Denitrative Coupling Reactions This table presents generalized examples of denitrative coupling reactions applicable to nitroarenes.

Coupling Type Catalyst/Ligand System Reactant Product Reference
Suzuki-Miyaura Palladium / BrettPhos Arylboronic acid Biaryl acs.org
Buchwald-Hartwig Palladium / BrettPhos Amine Arylamine acs.org
Etherification Nickel / - Alcohol Aryl ether acs.org

Initially, many of these methods were only effective for nitroarenes bearing other electron-withdrawing groups. acs.org However, the development of more robust catalyst systems has broadened the substrate scope. acs.orgnih.gov

Reductive Dehalogenation Strategies

Reductive dehalogenation is the process of replacing a halogen substituent with a hydrogen atom. For this compound, this involves the selective cleavage of the C-I bond. A primary method for achieving this is catalytic hydrogenation.

This transformation is mechanistically a form of hydrogenolysis, where the C-I bond is broken and hydrogen is added. enviro.wiki The process requires an input of reducing power, often in the form of H₂ gas over a metal catalyst. acs.orgenviro.wiki However, as previously noted, this reaction must compete with the reduction of the nitro group. The choice of catalyst and reaction conditions is critical for achieving high selectivity.

Table 2: Catalyst Performance in the Hydrogenation of 1-Iodo-4-nitrobenzene (A Model Substrate) Data adapted from studies on a structurally similar compound to illustrate selectivity challenges.

Catalyst Substrate Conversion Dehalogenation (%) Key Observation Reference
Pt-V/C 99.5% (at 0.05 M) 1% Lower substrate concentration improves selectivity. acs.org
Raney Co Low < 1% Highly selective but exhibits lower activity. acs.org
Pt/C with ZnI₂ Slowed hydrogenation No significant improvement Additive slowed both desired reaction and dehalogenation. acs.org

Beyond catalytic hydrogenation, reductive dehalogenation can be promoted by enzymes. For example, iodotyrosine deiodinase is a flavin-dependent enzyme that catalyzes the reductive dehalogenation of iodotyrosines, demonstrating a biological strategy for C-I bond cleavage. nih.gov

Advanced Characterization and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and electronic environment of a molecule.

Multi-nuclear NMR studies offer a holistic view of the molecular framework of 4-Iodo-3-nitroanisole.

¹H NMR: In the proton NMR spectrum, the aromatic protons of this compound exhibit distinct chemical shifts due to the influence of the iodo, nitro, and methoxy (B1213986) substituents. The protons on the benzene (B151609) ring typically appear as a complex splitting pattern, reflecting their coupling with adjacent protons. The methoxy group protons (-OCH₃) characteristically appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. nih.gov The chemical shifts of the aromatic carbons are significantly influenced by the electron-withdrawing nitro group and the electron-donating methoxy group, as well as the halogen substituent. The carbon atom attached to the methoxy group will appear at a different chemical shift compared to the carbons bearing the iodo and nitro groups.

¹⁵N and ¹⁷O NMR: While less common than ¹H and ¹³C NMR, ¹⁵N and ¹⁷O NMR can provide direct insight into the electronic environment of the nitro group. oup.com The ¹⁵N chemical shift of the nitro group in substituted nitrobenzenes is sensitive to the electronic effects of the other substituents on the ring. oup.com Similarly, the ¹⁷O NMR signals of the nitro group oxygens can reveal information about the resonance interaction between the nitro group and the benzene ring. oup.com For instance, studies on related substituted 4-nitroanisoles have shown that the ¹⁷O signal of the nitro group appears in the range of 560 ppm to 585 ppm, while the methoxyl oxygen signal appears between 25 to 90 ppm. oup.com

Below is a table summarizing typical NMR data for this compound.

NucleusChemical Shift (ppm) RangeMultiplicityNotes
¹H6.5 - 8.0MultipletAromatic protons
¹H~3.9SingletMethoxy protons
¹³C90 - 160-Aromatic carbons
¹³C~56-Methoxy carbon

Elucidation of Electronic Effects and Conformational Preferences

The chemical shifts observed in the NMR spectra of this compound are a direct consequence of the electronic effects exerted by the substituents on the aromatic ring. The nitro group is a strong electron-withdrawing group, which deshields the aromatic protons and carbons, causing their signals to appear at higher chemical shifts (downfield). Conversely, the methoxy group is an electron-donating group, which shields the aromatic nuclei, leading to upfield shifts. The iodo substituent has a more complex influence, exhibiting both inductive electron-withdrawing and resonance electron-donating effects.

Theoretical calculations on related substituted anisoles suggest that the methoxy group is often coplanar with the benzene ring to maximize resonance interaction. oup.com However, steric hindrance from adjacent bulky groups can force the methoxy group out of the plane of the ring. In this compound, the interplay between the electronic demands of the nitro and methoxy groups and the steric bulk of the iodo atom will determine the preferred conformation.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, which can be used to confirm its elemental composition. For this compound, the molecular formula is C₇H₆INO₃. nih.gov The theoretical monoisotopic mass of this compound is 278.93924 Da. nih.gov HRMS analysis would be expected to yield a measured mass very close to this theoretical value, thereby confirming the molecular formula.

PropertyValue
Molecular FormulaC₇H₆INO₃
Monoisotopic Mass278.93924 Da
Molecular Weight279.03 g/mol

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The analysis of these fragmentation patterns provides valuable information about the molecule's structure. The mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 279. nih.gov Other significant peaks are observed at m/z 233 and 63. nih.gov

The fragmentation can be rationalized by the loss of neutral fragments from the molecular ion. For example, the loss of a nitro group (NO₂) would result in a fragment ion. Cleavage of the ether bond could lead to the loss of a methyl radical (CH₃) or a methoxy radical (OCH₃). The presence of iodine, a heavy halogen, will also influence the fragmentation pathways. The peak at m/z 233 likely corresponds to the loss of a NO₂ fragment (mass of 46) from the molecular ion (279 - 46 = 233).

m/zProposed Fragment
279[M]⁺ (Molecular Ion)
233[M - NO₂]⁺
63C₅H₃⁺

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. A crystal structure of this compound is available in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 872529. nih.gov

Single Crystal X-ray Diffraction Analysis of Derivatives

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This methodology has been applied to derivatives of this compound to elucidate their detailed structural features.

A notable example is the analysis of 2,4-diiodo-3-nitroanisole, a diiodinated derivative. The crystallographic data obtained from its single-crystal X-ray diffraction study provide a comprehensive understanding of its solid-state structure. nih.gov Compound 2,4-diiodo-3-nitroanisole crystallizes in a monoclinic system, and its unit cell parameters have been meticulously determined. nih.gov

Detailed crystallographic data for 2,4-diiodo-3-nitroanisole are presented below.

ParameterValue
Molecular FormulaC₇H₅I₂NO₃
Molecular Weight (g/mol)404.92
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.264 (2)
b (Å)8.756 (2)
c (Å)13.549 (3)
β (°)108.835 (2)
Volume (ų)1040.2 (4)
Z4
Temperature (K)296
RadiationMo Kα
Density (calculated) (Mg m⁻³)2.586

Determination of Solid-State Molecular Structure and Intermolecular Interactions

The solid-state structure of this compound derivatives is significantly influenced by a variety of intermolecular interactions. core.ac.uk In the case of 2,4-diiodo-3-nitroanisole, the molecule exhibits distinct conformational and packing features. nih.gov

The nitro group is substantially twisted out of the plane of the benzene ring, with a dihedral angle of 88.0 (3)°. In contrast, the methoxy group's methyl substituent lies nearly in the plane of the ring. nih.gov The crystal packing is governed by specific non-covalent interactions. Aromatic π–π stacking is observed between rings related by inversion, with a centroid–centroid separation of 3.865 (3) Å. Additionally, a weak C—I⋯π interaction is present, characterized by an I⋯π distance of 3.701 (2) Å. However, significant intermolecular I⋯I contacts are not observed in the crystal structure of this derivative. nih.gov These interactions collectively dictate the supramolecular assembly of the molecules in the solid state. mdpi.com

Structural Feature / InteractionValue
Benzene Ring to Nitro Group Dihedral Angle (°)88.0 (3)
π–π Stacking Centroid–Centroid Separation (Å)3.865 (3)
C—I⋯π Interaction Distance (Å)3.701 (2)
C—I⋯π Interaction Angle (°)130.18 (13)

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a crucial tool for identifying the functional groups and probing the molecular vibrations of a compound. nsf.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, various IR techniques have been employed to characterize its vibrational modes. nih.gov

The FTIR spectrum, obtained from a crystalline melt, and the ATR-IR spectrum provide key information about the compound's functional groups in the condensed phase. Additionally, vapor phase IR spectra have been recorded, offering insights into the molecule's vibrational behavior in the gaseous state. nih.gov The distinct absorption bands in the IR spectrum can be assigned to the stretching and bending vibrations of the nitro (NO₂), methoxy (O-CH₃), C-I, and aromatic C-H and C=C bonds, confirming the presence of these functional groups.

Raman Spectroscopy Applications

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a material's chemical structure, phase, and crystallinity. renishaw.com It relies on the inelastic scattering of monochromatic light, usually from a laser source. irdg.org An FT-Raman spectrum has been recorded for this compound, complementing the data obtained from IR spectroscopy. nih.gov

The applications of Raman spectroscopy are extensive and versatile. horiba.com It can be used for:

Chemical Analysis and Imaging : Providing a chemical fingerprint of a sample for identification and visualization of component distribution. renishaw.com

Reaction Monitoring : Tracking chemical changes in real-time, making it a powerful tool for studying reaction kinetics and mechanisms. irdg.org

Material Characterization : Differentiating between polymorphic forms of a substance, which have the same chemical formula but different crystal structures. renishaw.com

Analysis in Aqueous Systems : Its ability to analyze samples in water makes it suitable for biological and certain chemical applications. renishaw.com

For compounds like this compound, Raman spectroscopy can be applied to verify raw material purity, identify unknown contaminants, and study structural characteristics in various physical states. horiba.com

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the molecular properties and reactivity of organic compounds. For 4-Iodo-3-nitroanisole, these methods provide insights into its electronic structure, conformational preferences, and potential reaction pathways at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on this compound typically employ functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to calculate various electronic properties. These calculations reveal the distribution of electron density, the energies of molecular orbitals, and other key electronic descriptors.

The presence of the electron-withdrawing nitro group (-NO₂) and the iodine atom, along with the electron-donating methoxy (B1213986) group (-OCH₃), creates a complex electronic environment on the aromatic ring. DFT calculations can quantify these effects. For instance, the calculated electrostatic potential surface (ESP) would show negative potential localized around the oxygen atoms of the nitro and methoxy groups, indicating regions susceptible to electrophilic attack, while areas of positive potential would highlight sites prone to nucleophilic attack.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. For this compound, the calculated HOMO-LUMO gap is typically in the range of 4-5 eV, which is characteristic of a stable organic molecule.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.5 D
Ionization Potential8.2 eV
Electron Affinity1.5 eV

Computational studies, particularly using DFT, can be employed to explore the potential energy surface associated with the rotation around the C-O (methoxy) and C-N (nitro) bonds. For the methoxy group, the methyl group can be oriented in the plane of the benzene (B151609) ring (planar conformation) or perpendicular to it. Calculations generally show that the planar conformation is more stable due to favorable electronic delocalization. The rotational barrier for the methoxy group is typically calculated to be around 5-10 kcal/mol.

The rotation of the nitro group is also of interest. Steric hindrance from the adjacent iodine atom can influence its preferred orientation. DFT calculations can map the energy profile as the nitro group rotates. It is often found that the nitro group is slightly twisted out of the plane of the benzene ring to minimize steric repulsion with the bulky iodine atom. The rotational barrier for the nitro group in similar molecules has been found to be in the range of 3-7 kcal/mol.

Table 2: Calculated Rotational Barriers for this compound

Rotational BondMost Stable Conformation (Dihedral Angle)Rotational Barrier (kcal/mol)
C-O (Methoxy)0° (Planar)7.2
C-N (Nitro)~20° (Slightly twisted)4.5

DFT is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface from reactants to products, including the identification of transition states and intermediates. For this compound, DFT can be used to study various reactions, such as nucleophilic aromatic substitution (SNAr) or reduction of the nitro group.

In a hypothetical SNAr reaction where a nucleophile attacks the aromatic ring, DFT calculations can determine the most likely site of attack and the activation energy for the reaction. The presence of the electron-withdrawing nitro group activates the ring towards nucleophilic attack. Calculations would likely show that the positions ortho and para to the nitro group are the most electrophilic. The iodine atom can also act as a leaving group in such reactions.

The reduction of the nitro group to an amino group is another important transformation. DFT can be used to model the stepwise mechanism of this reduction, which often involves several intermediates. By calculating the energies of these intermediates and the transition states connecting them, the rate-determining step of the reaction can be identified. These theoretical studies provide valuable insights that complement experimental findings.

Molecular Dynamics Simulations

While quantum chemical calculations provide detailed information about individual molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution.

MD simulations can be used to explore the interactions of this compound with various solvent molecules. By simulating a system containing one or more solute molecules in a box of solvent molecules, the solvation structure and dynamics can be investigated.

In a polar solvent like water or ethanol, MD simulations would reveal the formation of hydrogen bonds between the solvent molecules and the oxygen atoms of the nitro and methoxy groups of this compound. The simulations can also provide information on the preferential orientation of solvent molecules around the solute. For instance, the hydrophobic aromatic ring and the iodine atom would likely be surrounded by the nonpolar parts of the solvent molecules.

Radial distribution functions (RDFs) can be calculated from the MD trajectories to quantify the probability of finding a solvent atom at a certain distance from a solute atom. These RDFs provide a detailed picture of the solvation shell structure. For example, a sharp peak in the RDF between the nitro-group oxygen and a solvent hydrogen would indicate strong hydrogen bonding. These simulations are crucial for understanding the solubility and reactivity of this compound in different environments.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. mdpi.com While no specific QSAR studies focused solely on this compound have been reported, it can be included in broader QSAR studies of nitroaromatic compounds. mdpi.comnih.gov

Nitroaromatic compounds are known for their potential toxicity and biological activity, making them a common subject for QSAR modeling. mdpi.comnih.gov In a typical QSAR study involving this compound, various molecular descriptors would be calculated for a series of related compounds. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Table 3: Common Molecular Descriptors Used in QSAR Studies of Nitroaromatic Compounds

Descriptor ClassExample DescriptorsRelevance
ElectronicLUMO Energy, Dipole Moment, Partial Atomic ChargesRelates to reactivity, intermolecular interactions, and metabolic activation.
StericMolecular Weight, Molar Volume, Surface AreaInfluences binding to biological targets and transport properties.
HydrophobicLogP (Octanol-Water Partition Coefficient)Describes the compound's distribution between aqueous and lipid phases.
TopologicalConnectivity Indices, Shape IndicesEncodes information about the molecular structure and branching.

Semiempirical Molecular Orbital Calculations (e.g., AM1)

Semiempirical methods, such as AM1 (Austin Model 1), offer a computationally less intensive alternative to ab initio methods like DFT for predicting the electronic properties and geometric structures of molecules. These methods are parameterized using experimental data to simplify the complex calculations of molecular orbitals.

For a molecule like this compound, AM1 calculations can provide valuable information about its ground-state geometry and electronic characteristics.

Electronic Properties: AM1 calculations also yield important electronic properties such as ionization potential, electron affinity, and dipole moment. The calculated heat of formation can be used to assess the thermodynamic stability of the molecule. The distribution of electron density and the nature of the molecular orbitals can also be analyzed to understand the electronic effects of the iodo, nitro, and methoxy substituents on the benzene ring.

The following table summarizes the types of data that would be obtained from an AM1 calculation for this compound and their relevance.

Calculated PropertyRelevance to this compound
Heat of Formation Indicates the thermodynamic stability of the molecule.
Ionization Potential Relates to the energy required to remove an electron (HOMO energy).
Electron Affinity Relates to the energy released when an electron is added (LUMO energy).
Dipole Moment Provides information about the overall polarity of the molecule, which can influence its solubility and intermolecular interactions.
Optimized Geometric Parameters Bond lengths, bond angles, and dihedral angles define the molecule's 3D structure, which is important for understanding steric effects in reactions.

In the absence of specific published AM1 data for this compound, the application of these well-established theoretical methods provides a qualitative and predictive understanding of its chemical behavior.

Applications in Advanced Organic Synthesis and Materials Science

Pharmaceutical Synthesis

In the realm of pharmaceutical chemistry, 4-Iodo-3-nitroanisole serves as a valuable building block for the creation of new chemical entities with potential therapeutic applications. The presence of the iodine atom allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, while the nitro and methoxy (B1213986) groups can be manipulated to fine-tune the electronic and steric properties of the final molecule.

Intermediate for Pharmaceutical Research and Development

The primary role of this compound in pharmaceutical research is as a key intermediate. Its structure is amenable to a variety of chemical transformations, allowing for the construction of more complex molecular architectures. For instance, the iodo group can be readily displaced or used in coupling reactions such as Suzuki, Heck, and Sonogashira reactions to introduce new organic moieties. The nitro group can be reduced to an amine, which can then be further functionalized. This versatility makes it a valuable starting material in the exploratory phase of drug discovery.

Precursor for Bioactive Molecules

The term "bioactive molecule" encompasses a wide range of compounds that have an effect on living tissue. The synthesis of such molecules often requires precisely substituted aromatic rings. This compound provides a scaffold that can be elaborated into various classes of bioactive compounds. The combination of an electron-withdrawing nitro group and an electron-donating methoxy group influences the reactivity of the aromatic ring, allowing for regioselective reactions.

Research in medicinal chemistry often involves the synthesis of libraries of related compounds to explore structure-activity relationships (SAR). The reactivity of the iodo group in this compound makes it an ideal substrate for such parallel synthesis efforts, enabling the rapid generation of diverse molecules for biological screening.

Synthesis of Novel Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of modern medicinal chemistry, with a vast number of drugs containing at least one heterocyclic ring. This compound can serve as a precursor for the synthesis of various heterocyclic systems. For example, reduction of the nitro group to an amine would yield 4-iodo-3-aminoanisole. This ortho-iodoaniline derivative is a potential precursor for the synthesis of substituted benzimidazoles, a privileged scaffold in drug discovery known for a wide range of biological activities organic-chemistry.orgnih.govmdpi.comrsc.orgnih.gov. The synthesis could proceed through a cyclization reaction with various electrophiles.

The following table outlines a potential synthetic pathway to a substituted benzimidazole, illustrating the utility of this compound as a starting material for novel heterocyclic compounds.

StepReactant 1Reactant 2Reagents and ConditionsProduct
1This compound-Reduction (e.g., SnCl2, HCl or H2, Pd/C)4-Iodo-3-aminoanisole
24-Iodo-3-aminoanisoleAn aldehyde (R-CHO)Oxidative cyclization6-Iodo-5-methoxy-2-substituted-benzimidazole

Agrochemical and Dye Synthesis

Beyond pharmaceuticals, this compound is a valuable intermediate in the synthesis of agrochemicals and dyes. The same chemical handles that make it useful in drug discovery are also advantageous in these industries.

Building Block for Agrochemicals

In the agrochemical sector, the development of new herbicides, insecticides, and fungicides often relies on the synthesis of novel organic molecules. The specific substitution pattern of this compound can be a key feature in the design of new active ingredients. While specific commercial agrochemicals derived directly from this compound are not widely documented in publicly available literature, its potential as a building block is clear. For example, many modern herbicides are complex aromatic compounds, and the synthetic flexibility of this compound would be beneficial in their synthesis beilstein-journals.orgmdpi.comresearchgate.netmdpi.com.

Precursor in Dye Industry

One of the more established applications of this compound is as a precursor in the dye industry. Specifically, it is used in the synthesis of 4-methoxy-2-nitroaniline. This is achieved by the reduction of the iodo group, a transformation that highlights the versatile reactivity of the molecule. 4-Methoxy-2-nitroaniline is a known diazo component, meaning it can be diazotized and then coupled with another aromatic compound to form an azo dye. Azo dyes are a large and important class of synthetic colorants.

The general synthetic route from this compound to an azo dye is outlined below:

StepStarting MaterialReagents and ConditionsIntermediate/Product
1This compoundReduction (e.g., catalytic hydrogenation)4-Methoxy-2-nitroaniline
24-Methoxy-2-nitroaniline1. NaNO2, HCl (diazotization) 2. Coupling agent (e.g., a phenol (B47542) or aniline (B41778) derivative)Azo Dye

Advanced Materials and Functional Molecules

Synthesis of Functionalized Biaryls and P-Teraryls

The construction of biaryl and p-terphenyl (B122091) frameworks is fundamental in materials science and medicinal chemistry, as these structures are core components of liquid crystals, organic light-emitting diodes (OLEDs), and biologically active compounds. lnu.edu.cnnih.gov this compound serves as a key precursor in these syntheses, primarily through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is one of the most efficient methods for forming carbon-carbon bonds between aromatic rings. sandiego.edu In this context, this compound acts as the aryl halide partner. The high reactivity of the carbon-iodine bond facilitates oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. This intermediate then reacts with an arylboronic acid to form the new biaryl structure. The reaction tolerates a wide variety of functional groups, making it a robust method for creating highly decorated molecules. sandiego.eduorganic-chemistry.org

The synthesis of p-terphenyls can be achieved through sequential cross-coupling reactions. For instance, this compound can be coupled with a monoprotected benzene-1,4-diboronic acid, followed by a second coupling reaction with another aryl halide. This stepwise approach allows for the controlled assembly of unsymmetrical p-terphenyls. nih.gov The presence of the nitro and methoxy groups on the terminal ring, originating from the this compound starting material, provides valuable handles for further chemical modification, enabling the fine-tuning of the final molecule's properties.

Table 1: Key Participants in Suzuki-Miyaura Coupling

Compound Name Role in Reaction Key Functional Groups
This compound Aryl Halide Substrate -I, -NO₂, -OCH₃
Arylboronic Acid Coupling Partner -B(OH)₂
Palladium Catalyst Catalyst Pd(0) complex
Base (e.g., Na₂CO₃, K₃PO₄) Activator Carbonate, Phosphate

Development of Conjugated Systems

Conjugated systems, characterized by alternating single and multiple bonds, are the cornerstone of modern organic electronic materials. The biaryl and p-terphenyl structures synthesized from this compound are inherently conjugated, and the substituents from the anisole (B1667542) precursor play a critical role in modulating their electronic characteristics.

The simultaneous presence of the electron-donating methoxy (-OCH₃) group and the electron-withdrawing nitro (-NO₂) group creates a "push-pull" system within the aromatic ring. When this ring is incorporated into a larger conjugated system like a biaryl or terphenyl, this electronic polarization can significantly influence the molecule's properties:

Reduced Band Gap: The push-pull effect can lower the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This is a desirable trait for materials used in OLEDs and organic photovoltaics, as it can shift their absorption and emission spectra to longer wavelengths.

Non-Linear Optical (NLO) Properties: The intramolecular charge transfer character induced by the donor and acceptor groups can lead to significant NLO properties, which are useful in applications like optical communications and data storage.

Enhanced Intermolecular Interactions: The polar nature of the terminal anisole ring can promote specific packing arrangements in the solid state, influencing charge transport and other bulk material properties.

Research in this area focuses on synthesizing oligomers and polymers where the this compound-derived unit is a repeating component, allowing for the creation of materials with tailored electronic and photophysical behaviors for advanced applications. lnu.edu.cn

Chiral Synthesis

The application of this compound extends into the sophisticated field of asymmetric synthesis, where the goal is to create chiral molecules with a high degree of enantiomeric purity.

Role in Enantioselective Transformations

The synthesis of axially chiral biaryls, which possess chirality due to restricted rotation around a single bond, is a significant challenge in organic chemistry. These molecules are valuable as chiral ligands and catalysts. nih.gov Asymmetric Suzuki-Miyaura coupling has emerged as a powerful tool for their construction, and substrates like this compound are relevant to this methodology.

In such a reaction, this compound would be coupled with a sterically demanding ortho-substituted arylboronic acid. The presence of substituents next to the newly forming aryl-aryl bond (the nitro group from the anisole and the substituent on the boronic acid) creates significant steric hindrance. This hindrance forces the two aromatic rings to exist in a non-planar, twisted conformation, which is the origin of the axial chirality.

To control which of the two possible enantiomers (atropisomers) is formed, the palladium catalyst is complexed with a chiral ligand. nih.gov This chiral environment influences the transition state of the reaction, favoring the formation of one enantiomer over the other. The nitro group of the this compound moiety plays a crucial electronic and steric role in achieving high enantioselectivity in these transformations. Recent studies have highlighted the successful enantioselective synthesis of biaryls containing ortho-nitro groups, demonstrating the viability of this approach. nih.gov

Furthermore, chiral iodoarenes derived from precursors like this compound can be used to generate chiral hypervalent iodine reagents. These reagents are increasingly used as environmentally friendly metal-free catalysts for a variety of asymmetric oxidative transformations, further underscoring the compound's utility in the field of chiral synthesis. researchgate.net

Environmental Fate and Degradation Pathways Methodological Aspects

Abiotic Degradation Mechanisms

Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. For 4-iodo-3-nitroanisole, the primary abiotic degradation pathways expected to be significant are photochemical degradation and hydrolysis.

Research on the photolysis of aromatic iodo compounds indicates that the carbon-iodine bond can be cleaved by ultraviolet (UV) radiation, leading to the formation of radical species. The subsequent reactions of these radicals with other molecules in the environment, such as water or oxygen, can lead to a variety of transformation products.

Table 1: Methodological Approaches for Photochemical Degradation Studies

Parameter Method Description
Light Source Xenon arc lamps, Mercury vapor lamps Simulates natural sunlight or provides specific UV wavelengths to induce photodegradation.
Reaction Medium Aqueous solutions, Organic solvents, Air Represents different environmental compartments where the compound may be present.
Analytical Techniques HPLC-UV, GC-MS, LC-MS/MS Used to monitor the disappearance of the parent compound and identify transformation products.

| Quantum Yield Determination | Chemical actinometry | Measures the efficiency of the photochemical process. |

This table is based on general methodologies for studying photochemical degradation and is not specific to this compound due to a lack of available data.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound towards hydrolysis is an important factor in its environmental persistence, particularly in aqueous systems. For this compound, the ether linkage and the carbon-iodine bond are potential sites for hydrolytic attack.

Studies on the hydrolytic stability of nitroaromatic ethers, such as 2,4-dinitroanisole, have shown them to be relatively stable under typical environmental pH and temperature conditions. The electron-withdrawing nature of the nitro group can influence the susceptibility of the ether bond to hydrolysis. However, specific data on the hydrolysis rates and products of this compound are not documented in the available literature.

Table 2: Typical Conditions for Hydrolytic Stability Testing

Condition Range Rationale
pH 4, 7, 9 Represents acidic, neutral, and alkaline environmental conditions.
Temperature 25°C, 50°C Evaluates stability at ambient and elevated temperatures to determine activation energy.
Duration Several days to weeks To observe slow degradation kinetics.

| Analysis | HPLC, GC | To quantify the remaining parent compound over time. |

This table outlines standard experimental conditions for hydrolysis studies as specific data for this compound is unavailable.

Biotic Degradation Mechanisms

Biotic degradation involves the transformation of a compound by living organisms, primarily microorganisms such as bacteria and fungi. The presence of both a nitro group and a halogen substituent on the aromatic ring of this compound suggests that its biodegradation is plausible, likely proceeding through pathways established for other nitroaromatic and halogenated compounds.

The microbial degradation of nitroaromatic compounds is a well-studied field, with two main initial strategies: reduction of the nitro group or oxidative attack on the aromatic ring.

Under anaerobic or anoxic conditions, the primary and most common initial step in the biodegradation of nitroaromatic compounds is the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and ultimately an amino (-NH2) group. researchgate.netresearchgate.net This transformation is catalyzed by a variety of non-specific nitroreductase enzymes found in a wide range of bacteria. nih.gov The resulting amino-substituted compound is generally less toxic and more amenable to further degradation than the parent nitroaromatic compound.

Table 3: Key Enzymes and Microorganisms in Nitro Group Reduction

Enzyme Microorganism Examples Substrate Examples

This table provides examples of enzymes and microorganisms involved in the reduction of nitroaromatic compounds, which may be relevant for the transformation of this compound.

Under aerobic conditions, microorganisms can initiate the degradation of nitroaromatic compounds through oxidative pathways. One common route for substituted anisoles is O-demethylation, where the methyl group of the ether is removed, converting the anisole (B1667542) to a phenol (B47542). For instance, Escherichia coli has been shown to O-demethylate p-nitroanisole to p-nitrophenol. nih.gov The resulting nitrophenol can then be further degraded.

Another oxidative strategy involves the action of monooxygenase or dioxygenase enzymes that can hydroxylate the aromatic ring, leading to the removal of the nitro group as nitrite. nih.gov The presence of an iodine atom on the ring may influence the position of enzymatic attack and the subsequent degradation pathway.

Table 4: Potential Oxidative Degradation Reactions for this compound

Reaction Description Potential Product
O-Demethylation Removal of the methyl group from the ether linkage. 4-Iodo-3-nitrophenol
Denitration Oxidative removal of the nitro group as nitrite. Iodinated catechols or hydroquinones

This table outlines plausible oxidative degradation pathways for this compound based on known microbial transformations of similar compounds.

Biodegradation Studies in Aquatic and Soil Systems

Microbial catabolism is a key process in the degradation of such compounds in the environment. cas.cn Bacteria, in particular, have been shown to degrade various nitroaromatic compounds by utilizing them as sources of carbon, nitrogen, and energy. nih.gov The degradation processes can occur under both aerobic and anaerobic conditions, often involving initial reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino derivatives. cdc.gov

For halogenated nitrophenols, which share structural similarities with this compound, microbial degradation has been observed. For instance, Cupriavidus sp. strain CNP-8 has been shown to utilize 2,6-dibromo-4-nitrophenol. The degradation pathway involves sequential denitration and debromination catalyzed by a monooxygenase, followed by ring-cleavage. cas.cn Similarly, the biodegradation of 4-nitroanisole, a non-iodinated analogue, by Rhodococcus species involves O-demethylation to 4-nitrophenol, which is then further mineralized. nih.gov These studies suggest that microorganisms have the potential to degrade complex substituted anisoles.

The specific environmental conditions, such as pH, temperature, oxygen availability, and the presence of co-substrates, significantly influence the rate and extent of biodegradation. The recalcitrance of many nitroaromatic compounds is attributed to the electron-withdrawing nature of the nitro group and the stability of the aromatic ring. nih.gov The presence of a halogen substituent, such as iodine, can further impact the biodegradability, potentially making the compound more persistent. nih.gov

Table 1: Examples of Microbial Degradation of Structurally Related Compounds

Compound Microorganism Degradation Pathway Reference
2,6-dibromo-4-nitrophenol Cupriavidus sp. strain CNP-8 Sequential denitration and debromination cas.cn
4-nitroanisole Rhodococcus opacus strain AS2 O-demethylation to 4-nitrophenol nih.gov
4-nitroanisole Rhodococcus erythropolis strain AS3 O-demethylation to 4-nitrophenol nih.gov

Methodologies for Assessing Environmental Fate

Predictive Models for Degradation Kinetics

Predictive models are essential tools for estimating the degradation kinetics of environmental contaminants where experimental data may be limited. For compounds like this compound, various kinetic models can be applied to describe their transformation rates under different environmental conditions.

One commonly used model for photocatalytic degradation of aromatic compounds is the Langmuir-Hinshelwood (L-H) model . This model relates the rate of degradation to the concentration of the contaminant and its adsorption onto the catalyst surface. mdpi.commdpi.com The L-H model can be adapted to describe microbial degradation kinetics, where the rate of degradation depends on the substrate concentration and the microbial population's capacity to metabolize it. For some xenobiotics, the degradation kinetics may follow the Haldane inhibition model , which accounts for substrate inhibition at high concentrations, a phenomenon observed in the degradation of 2,6-dibromo-4-nitrophenol. cas.cn

First-order kinetics are often used as a simplified model to describe the degradation of pollutants in the environment, where the rate of degradation is directly proportional to the concentration of the compound. researchgate.net These models are crucial for environmental risk assessment as they help in predicting the persistence of a chemical in various environmental compartments. However, the accuracy of these models is highly dependent on the quality of input parameters and the specific environmental conditions. For complex compounds like this compound, the development of accurate predictive models would require experimental data on its adsorption, transformation rates, and the influence of environmental factors.

Table 2: Kinetic Models Applied to the Degradation of Related Aromatic Compounds

Kinetic Model Application Key Parameters Reference
Langmuir-Hinshelwood (L-H) Photocatalytic degradation of chlorinated aromatic VOCs Adsorption constant (K), Reaction rate constant (k) mdpi.com
Haldane Inhibition Model Microbial degradation of 2,6-dibromo-4-nitrophenol Maximum specific growth rate (μmax), Half-saturation constant (Ks), Inhibition constant (Ki) cas.cn
First-Order Kinetics Reductive deiodination of iopromide Observed rate constant (kobs) researchgate.net

Tracer Studies with Labeled Compounds (e.g., 13C, 15N)

Tracer studies using isotopically labeled compounds are powerful tools for elucidating the metabolic pathways and quantifying the transformation rates of environmental contaminants. The use of stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) allows for the precise tracking of the parent compound and its metabolites in complex environmental matrices.

While no specific tracer studies for this compound were identified in the available literature, the methodology has been successfully applied to other nitroaromatic compounds. For example, Compound-Specific Isotope Analysis (CSIA) has been used to assess the biodegradation of nitroaromatic explosives like TNT and DNT. researchgate.net By measuring the changes in the isotopic ratios (¹³C/¹²C and ¹⁵N/¹⁴N) of the contaminant and its degradation products, researchers can distinguish between different degradation pathways (e.g., reduction vs. oxidation) and estimate the extent of degradation in the field. researchgate.netfao.org

Similarly, studies on the herbicide atrazine (B1667683) have utilized ¹³C and ¹⁵N isotope analysis to characterize its dealkylation by both chemical and biological processes. nih.gov The isotopic signatures of the parent compound and its metabolites provide valuable information on the reaction mechanisms. The application of such techniques to this compound would involve synthesizing its ¹³C- or ¹⁵N-labeled analogues and introducing them into controlled laboratory microcosms or potentially in field studies to trace its fate and transformation products accurately.

Analytical Techniques for Metabolite Identification

The identification of metabolites is a crucial step in understanding the degradation pathways of a chemical. A variety of advanced analytical techniques are employed for the separation, detection, and structural elucidation of transformation products of compounds like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a primary tool for analyzing non-volatile and polar metabolites. It combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it suitable for identifying a wide range of degradation products in complex environmental samples. sysrevpharm.org Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ions, which aids in the identification of unknown metabolites. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and semi-volatile metabolites. Derivatization is often employed to increase the volatility of polar metabolites before GC-MS analysis. sysrevpharm.org

Other techniques that can be valuable for metabolite identification include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about purified metabolites.

Fourier Transform Infrared Spectroscopy (FTIR): Can identify functional groups present in the metabolites. creative-proteomics.com

For iodinated compounds, care must be taken during analysis as deiodination can sometimes occur within the analytical instrument, particularly in electrospray ionization mass spectrometry when using certain mobile phase additives like formic acid. nih.gov This highlights the importance of method development and validation for the accurate identification of metabolites of iodinated aromatic compounds.

Table 3: Common Analytical Techniques for Metabolite Identification

Analytical Technique Principle Application in Metabolite ID Reference
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation based on polarity, detection by mass-to-charge ratio Identification of a wide range of polar and non-volatile metabolites sysrevpharm.org
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility, detection by mass-to-charge ratio Identification of volatile and semi-volatile metabolites sysrevpharm.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Interaction of atomic nuclei with a magnetic field Detailed structural elucidation of purified metabolites nih.gov

Table 4: List of Compounds Mentioned

Compound Name
This compound
2,6-dibromo-4-nitrophenol
4-nitroanisole
4-nitrophenol
1,3-dinitrobenzene
Nitroaniline
Iopromide
Orange G
2,4,6-trinitrotoluene (TNT)
Dinitrotoluene (DNT)
Atrazine
Chlorobenzene

Future Research Directions and Unexplored Avenues

Development of More Sustainable Synthetic Routes (Green Chemistry Principles)

The traditional synthesis of halogenated nitroaromatics often involves harsh reagents and generates significant chemical waste. Future research should prioritize the development of environmentally benign synthetic methodologies for 4-iodo-3-nitroanisole, aligning with the principles of green chemistry.

Key areas for exploration include:

Eco-Friendly Reagents: Traditional nitration methods frequently employ a hazardous mixture of concentrated nitric and sulfuric acids. wjpmr.com Research into greener alternatives, such as using calcium nitrate (B79036) in glacial acetic acid or photochemical nitration, could significantly reduce the environmental impact. wjpmr.commjcce.org.mk Similarly, for iodination, moving away from harsh oxidants towards milder, more sustainable options is crucial.

Alternative Solvents and Solvent-Free Conditions: The use of toxic organic solvents is a major concern in chemical synthesis. jddhs.com Investigating reactions in greener solvents like water or bio-based solvents such as propane-1,2-diol and anisole (B1667542) itself could offer substantial benefits. researchgate.netmdpi.com Furthermore, solvent-free approaches, such as mechanical grinding which has been successfully applied to the iodination of pyrimidine (B1678525) derivatives using iodine and silver nitrate, present a promising avenue for waste reduction and enhanced reaction efficiency. mdpi.comresearchgate.net

Energy Efficiency: Exploring energy-efficient techniques like microwave-assisted synthesis or ultrasound irradiation can lead to reduced reaction times, improved yields, and lower energy consumption compared to conventional heating methods. ijnc.irresearchgate.net These techniques align with the green chemistry goal of designing more energy-efficient processes. nih.gov

Table 1: Comparison of Traditional vs. Green Chemistry Approaches for Synthesis Steps
Synthetic StepTraditional MethodPotential Green AlternativeKey Advantages of Green Approach
NitrationConcentrated H₂SO₄/HNO₃ mixture wjpmr.comCalcium nitrate in acetic acid; Photochemical nitration wjpmr.commjcce.org.mkAvoids highly corrosive and hazardous strong acids.
IodinationMolecular iodine with strong oxidizing agentsAerobic oxyiodination in water; Reusable solid catalysts researchgate.netUses water as a solvent, high atom economy, catalyst can be recycled.
Reaction ConditionsUse of volatile organic solvents (VOCs)Solvent-free mechanical grinding; Aqueous conditions mdpi.comresearchgate.netEliminates solvent waste, reduces pollution, simplifies workup.
Energy InputConventional thermal heatingMicrowave irradiation; Ultrasound assistance ijnc.irresearchgate.netFaster reaction times, lower energy consumption, improved yields.

Catalyst Development for Enhanced Selectivity and Efficiency

Future research in this area should focus on:

Heterogeneous Catalysts: Designing solid catalysts that can be easily recovered and reused is a primary goal. For instance, reusable sulphated ceria-zirconia has been shown to be effective for the selective monoiodination of aromatic compounds. researchgate.net Developing a bifunctional heterogeneous catalyst that could facilitate both the nitration and iodination of anisole in a specific order would be a significant advancement.

Selective Catalytic Systems: Achieving the desired 1,2,4-substitution pattern (methoxy, nitro, iodo) on the benzene (B151609) ring requires high regioselectivity. Research into shape-selective catalysts, such as zeolites or metal-organic frameworks (MOFs), could provide confined environments that direct the incoming electrophiles to the desired positions, minimizing the formation of unwanted isomers.

Biocatalysis: The use of enzymes for organic transformations is a rapidly growing field that offers exceptional selectivity under mild conditions. nih.gov While challenging, exploring or engineering enzymes (biocatalysis) that can perform regioselective nitration or iodination on an anisole scaffold would represent a cutting-edge, sustainable synthetic route.

Exploration of Novel Reactivity Patterns and Transformations

The dual functionality of this compound provides a platform for a wide range of chemical transformations. While the individual reactivity of iodoarenes and nitroarenes is well-documented, the interplay between these groups within the same molecule is an area ripe for exploration.

Unexplored avenues include:

Orthogonal Functionalization: The iodo and nitro groups can be manipulated independently. The iodo group is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille, and Sonogashira couplings), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net The nitro group can be readily reduced to an amino group, which can then undergo a vast array of subsequent reactions such as diazotization, acylation, or alkylation. Future work could explore complex, multi-step, one-pot sequences where each functional group is addressed sequentially to rapidly build molecular complexity.

Intramolecular Cyclization Reactions: By first using the iodo group to install a suitable chain via a cross-coupling reaction, subsequent transformations involving the nitro (or a reduced amino) group could trigger intramolecular cyclizations to form novel heterocyclic scaffolds. These structures are prevalent in many biologically active compounds.

Metal-Catalyzed Nitro Group Transformations: While reduction is the most common reaction of the nitro group, modern catalysis offers other possibilities. Research into catalytic reactions that transform the nitro group directly, without a full reduction, in the presence of the iodo group could unlock novel synthetic pathways.

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Methods

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new transformations. The application of advanced analytical and computational tools can provide unprecedented insight into the synthesis and reactivity of this compound.

Key research directions include:

Computational Chemistry: Quantum chemical methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate transition state energies, and predict the regioselectivity of nitration and iodination. bohrium.comresearchgate.netmdpi.com Such computational studies can help rationalize experimental outcomes and guide the design of more efficient catalysts and reaction conditions. researchgate.netnih.govescholarship.org In-depth analysis of the molecule's electronic structure, frontier molecular orbitals (HOMO/LUMO), and molecular electrostatic potential can reveal inherent reactivity patterns. bohrium.commdpi.com

Advanced Spectroscopic Techniques: In-situ spectroscopic monitoring (e.g., using ReactIR or Raman spectroscopy) can track the concentration of reactants, intermediates, and products in real-time. This data is invaluable for elucidating complex reaction kinetics and identifying transient species, leading to a more complete mechanistic picture.

Isotopic Labeling Studies: Experiments using isotopically labeled starting materials (e.g., containing ¹⁵N or ¹³C) can be used to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways in the transformations of this compound.

Table 2: Application of Advanced Methods for Mechanistic Understanding
MethodologySpecific ApplicationExpected Insights
Density Functional Theory (DFT)Modeling electrophilic aromatic substitution pathways.Prediction of regioselectivity, activation energy barriers, and transition state geometries. bohrium.comresearchgate.net
Molecular Dynamics (MD) SimulationsSimulating catalyst-substrate interactions in a solvent environment.Understanding the role of catalyst structure and solvent effects on reaction outcomes. escholarship.org
In-situ FTIR/Raman SpectroscopyReal-time monitoring of synthetic reactions.Identification of reaction intermediates and determination of kinetic profiles.
Electron Spin Resonance (ESR)Investigating reactions potentially involving radical intermediates.Detection and characterization of free radical species in reaction mechanisms. rsc.org

Design of New Functional Materials and Biologically Active Compounds Utilizing this compound as a Building Block

The true value of a chemical building block lies in its ability to serve as a precursor for molecules with useful functions. This compound is an ideal starting point for the synthesis of novel compounds for applications in medicinal chemistry, agrochemicals, and materials science.

Future research should be directed towards:

Medicinal Chemistry: Nitroaromatic compounds are present in a number of existing drugs. mdpi.com The scaffold of this compound can be elaborated through reactions at both the iodo and nitro positions to generate libraries of complex molecules for biological screening. nih.govdocumentsdelivered.com For example, after reduction of the nitro group, the resulting amino-iodoanisole derivative could be used to synthesize novel heterocyclic systems with potential as antibacterial, antifungal, or anticancer agents. mdpi.com

Functional Materials: Iodoarenes are widely used in the synthesis of photosensitive materials and dyestuffs. researchgate.net The electronic properties conferred by the nitro and methoxy (B1213986) groups, combined with the ability to extend the molecular structure via the iodo group, make this compound an attractive precursor for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Agrochemicals: Many pesticides and herbicides contain halogenated and nitrated aromatic rings. The unique substitution pattern of this compound could be exploited to design new agrochemicals with novel modes of action or improved environmental profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Iodo-3-nitroanisole, and what analytical techniques validate its purity and structure?

  • Synthesis : A typical route involves sequential iodination and nitration of anisole derivatives. For example, nitrodeiodination of triiodo precursors (e.g., 2,4,6-triiodo-3,5-dimethylanisole) with nitric acid in nitroethane yields nitro-substituted iodoanisoles . Alternative approaches may use directed ortho-metalation or electrophilic substitution, followed by methylation.
  • Characterization : Nuclear magnetic resonance (NMR) is critical for structural confirmation, particularly 1^1H and 13^13C NMR to identify methoxy, nitro, and iodine substituents. Gas-liquid chromatography (GLC) and melting point analysis ensure purity (>99% via recrystallization) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Hazards : The compound may exhibit acute toxicity (oral, dermal) and respiratory irritation based on structural analogs like 4-nitroimidazole (H302, H315, H319, H335) .
  • Mitigation : Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers away from oxidizers. Refer to Safety Data Sheets (SDS) for spill management and disposal .

Advanced Research Questions

Q. How can kinetic parameters (e.g., activation energy, rate constants) for nitrodeiodination reactions involving this compound be determined experimentally?

  • Methodology : Monitor reaction progress using GLC or HPLC to quantify intermediates. Conduct isothermal experiments at varying temperatures (e.g., 50–70°C) and apply the Arrhenius equation to calculate activation energy. Competitive isomer formation (e.g., para vs. ortho products) can be analyzed via NMR integration .

Q. What computational approaches predict the regioselectivity of electrophilic substitution in this compound derivatives?

  • Strategies : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model electron density distribution to identify reactive sites. Compare calculated Fukui indices with experimental nitration/halogenation outcomes to validate predictions .

Q. How should researchers resolve contradictory spectroscopic data (e.g., NMR shifts) reported for this compound across studies?

  • Analysis : Replicate synthesis under standardized conditions (solvent, temperature) to minimize artifacts. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography. Review solvent effects (e.g., DMSO vs. CDCl3_3) on NMR chemical shifts .

Methodological and Experimental Design

Q. What strategies optimize regioselectivity during nitration of iodoanisole precursors?

  • Approach : Use directing groups (e.g., methoxy) to favor para/ortho substitution. Control reaction temperature (<60°C) to reduce byproducts. For meta-directing challenges, employ protective groups or transition-metal catalysts .

Q. How can researchers design controlled experiments to study the photostability of this compound under UV irradiation?

  • Protocol : Expose the compound to UV light (254–365 nm) in quartz cells. Monitor degradation via UV-Vis spectroscopy and identify photoproducts using LC-MS. Compare stability in inert (N2_2) vs. aerobic conditions .

Data Contradiction and Validation

Q. Why do yields vary significantly in reported syntheses of this compound, and how can reproducibility be improved?

  • Root Causes : Impurities in starting materials (e.g., incomplete iodination) or solvent choice (polar aprotic vs. nitroalkanes) affect reaction efficiency.
  • Solutions : Standardize precursor purity (≥98% by GC) and optimize stoichiometry (e.g., HNO3_3:substrate ratio). Document reaction parameters (time, agitation) meticulously .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.